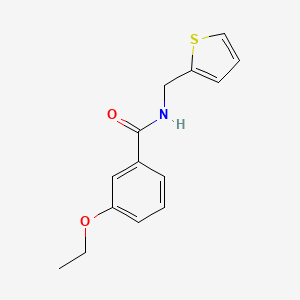

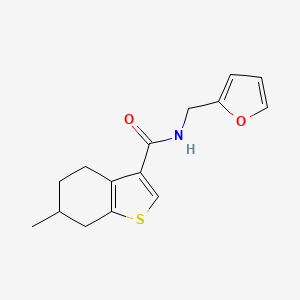

3-ethoxy-N-(2-thienylmethyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives. While specific synthesis routes for 3-ethoxy-N-(2-thienylmethyl)benzamide are not directly mentioned in the available literature, general methods for synthesizing similar benzamide compounds involve the use of carboxylic acid chlorides reacting with amines in the presence of a base. For instance, N-(3-hydroxyphenyl) benzamide was synthesized through the condensation of hydroxyaniline with benzoyl chloride in an aqueous medium, demonstrating a general approach to benzamide synthesis that could be applied to synthesizing this compound (Abbasi et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzamides, including this compound, can be performed using X-ray diffraction and computational methods such as density functional theory (DFT). For a similar compound, the molecular geometry and vibrational frequencies were calculated, and the electronic properties like HOMO and LUMO energies were determined using DFT, providing insights into the electronic structure and reactivity of the molecule (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including acylation, hydrolysis, and nucleophilic substitution, which can alter their chemical properties significantly. For example, the rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp(2) C-H bond activation followed by an intramolecular cyclization has been described, highlighting a potential reaction pathway that could be explored for this compound to synthesize novel derivatives (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For instance, the synthesis of a new aromatic polyamide with a pendant ethoxycarbonyl group demonstrated solubility in organic solvents and the ability to form tough and transparent films, which could be indicative of the physical properties of similar compounds like this compound (Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including their reactivity and stability, can be studied through various analytical techniques. The antimicrobial activity of benzamide derivatives, for instance, showcases their chemical reactivity and potential applications. A new class of benzamide derivatives was synthesized and evaluated for their efficacy as antimicrobials, indicating the potential for similar investigations on this compound to determine its chemical properties and potential applications (Priya et al., 2006).

Mecanismo De Acción

Target of Action

3-ethoxy-N-(2-thienylmethyl)benzamide, also known as ethenzamide, is a commonly used analgesic and anti-inflammatory drug . It is used to alleviate fever, headache, and other minor pains .

Mode of Action

Like other analgesics, it is believed to work by reducing the production of prostaglandins, chemicals that cause inflammation and pain in the body .

Biochemical Pathways

A study has shown that a specific antagonist of the TRPM8 receptor, which is structurally similar to this compound, suppresses the growth and metastasis of osteosarcoma cells by repressing the Transforming Growth Factor β (TGFβ) signaling pathway . This suggests that this compound may have similar effects on this pathway.

Result of Action

The primary result of the action of this compound is the relief of minor pains such as headaches and fever . In the context of cancer treatment, it may suppress the growth and metastasis of cancer cells .

Propiedades

IUPAC Name |

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNQBWCJVBVMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180856.png)

![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)

![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)

![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)

![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)